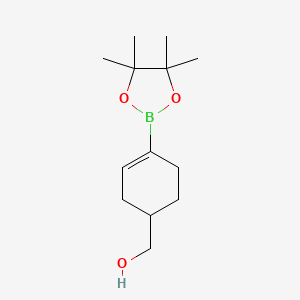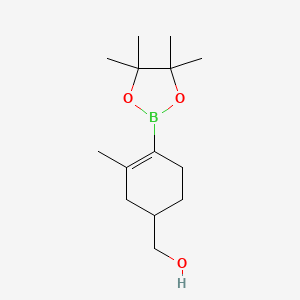
9(11),12-Oleanadien-3-ol
Overview
Description
9(11),12-Oleanadien-3-ol: is a triterpenoid compound that is part of the oleanane group. Triterpenoids are a class of chemical compounds composed of three terpene units with a molecular formula of C30H48O. This compound is known for its presence in various medicinal plants and has been studied for its potential pharmacological activities, including anti-inflammatory, antiviral, and antitumor properties .
Mechanism of Action
Target of Action
It has been found to possess a range of pharmacological activities, including antioxidant, anti-inflammatory, analgesic, antiparasitic, hepatoprotective, antifungal, antitumor, wound healing, and hypoglycemic effects . These activities suggest that it may interact with a variety of cellular targets involved in these processes.
Mode of Action
It has been shown to enhance cell migration in scratch wound assays and induce a significant proangiogenic response in chorioallantoic membrane assays . This suggests that it may interact with cellular targets involved in cell migration and angiogenesis, possibly by modulating signaling pathways related to these processes.
Biochemical Pathways
Given its observed pharmacological activities, it is likely that it influences multiple pathways involved in inflammation, pain perception, parasite defense, liver protection, fungal defense, tumor growth, wound healing, and glucose metabolism .
Result of Action
The molecular and cellular effects of 9(11),12-Oleanadien-3-ol’s action are likely diverse, given its wide range of pharmacological activities. For example, its wound healing activity suggests that it may promote cell migration and angiogenesis, potentially leading to improved wound closure and healing . Its other activities, such as its anti-inflammatory, analgesic, and antitumor effects, suggest that it may modulate a variety of cellular processes and signaling pathways.
Biochemical Analysis
Biochemical Properties
9(11),12-Oleanadien-3-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to enhance cell migration and promote proangiogenic responses, which are essential for wound healing . The compound interacts with enzymes involved in cell signaling pathways, such as kinases and phosphatases, modulating their activity and influencing downstream signaling events . Additionally, this compound can bind to specific receptors on the cell surface, triggering intracellular signaling cascades that regulate gene expression and cellular metabolism .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been reported to enhance cell migration, which is vital for tissue repair and regeneration . The compound also promotes angiogenesis, the formation of new blood vessels, by stimulating endothelial cell proliferation and migration . Furthermore, this compound influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to changes in gene expression and cellular metabolism . These effects contribute to its potential therapeutic applications in wound healing and tissue regeneration.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. The compound can bind to specific receptors on the cell surface, initiating intracellular signaling cascades . It modulates the activity of enzymes, such as kinases and phosphatases, which play critical roles in cell signaling pathways . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions result in changes in cellular function, including enhanced cell migration, angiogenesis, and tissue repair .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound can maintain its bioactivity over extended periods, promoting sustained cell migration and angiogenesis . The compound’s effects may diminish over time due to degradation or metabolic processes . Long-term studies are needed to fully understand the temporal effects of this compound in laboratory settings.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound has been shown to promote wound healing and tissue regeneration without significant adverse effects . At higher doses, this compound may exhibit toxic or adverse effects, such as inflammation or tissue damage . It is essential to determine the optimal dosage range for therapeutic applications to maximize the benefits while minimizing potential risks .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and bioavailability . The compound can undergo biotransformation processes, such as hydroxylation and conjugation, which influence its pharmacokinetics and biological activity . Additionally, this compound can affect metabolic flux and metabolite levels, contributing to its overall effects on cellular function and tissue repair .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its bioactivity. The compound can be transported across cell membranes via specific transporters or passive diffusion . Once inside the cell, this compound can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions influence the compound’s bioavailability and its ability to exert its effects on cellular function and tissue repair .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and regulate gene expression . Alternatively, it may accumulate in the cytoplasm or other organelles, influencing cellular metabolism and signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9(11),12-Oleanadien-3-ol can be achieved through multiple synthetic routes. One common method involves the use of potassium hydroxide in ethanol, where the reaction is heated for one hour . Another method involves the reduction of a precursor compound, such as Oleana-9(11),12-dien-3-ol, 3-acetate, using diisobutylaluminum hydride (DIBAH) in anhydrous dichloromethane at low temperatures .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources, such as the herbs of Euonymus maackii. The compound is then purified and processed to meet the required quality standards for various applications.
Chemical Reactions Analysis
Types of Reactions: 9(11),12-Oleanadien-3-ol undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at various positions on the molecule, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or alkanes.
Scientific Research Applications
Chemistry: In chemistry, 9(11),12-Oleanadien-3-ol is used as a starting material for the synthesis of various derivatives with potential pharmacological activities .
Biology: Biologically, this compound has been studied for its role in cell migration and proangiogenic activity, which are important for wound healing and tissue regeneration .
Medicine: In medicine, this compound has shown potential in the treatment of inflammatory diseases, viral infections, and certain types of cancer .
Comparison with Similar Compounds
- Oleana-9(11),12-dien-3-ol
- 3β-Hydroxy-18βH-Olean-9(11),12(13)-dien-30-oic acid
- Olean-12-en-3-ol, acetate
Comparison: Compared to similar compounds, 9(11),12-Oleanadien-3-ol is unique due to its specific structural features and the presence of a hydroxyl group at the 3-position. This structural uniqueness contributes to its distinct pharmacological properties, such as enhanced anti-inflammatory and antiviral activities .
Properties
IUPAC Name |
(3S,4aR,6aS,6bR,8aR,12aR,14bS)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a-dodecahydropicen-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O/c1-25(2)15-16-27(5)17-18-29(7)20(21(27)19-25)9-10-23-28(6)13-12-24(31)26(3,4)22(28)11-14-30(23,29)8/h9-10,21-22,24,31H,11-19H2,1-8H3/t21-,22-,24-,27+,28-,29+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKOKHZCQSJJOQ-LAPMKBIWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CC=C4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@]3(C(=CC=C4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]1CC(CC2)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





